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Compound of Interest

Compound Name: Chromium mono silicide

CAS No.: 12626-44-7

Cat. No.: B12649593

Get Quote

Executive Summary & Core Directive
The Challenge: Chromium Disilicide (

) is a premier p-type candidate for mid-to-high temperature (600–900 K) waste heat recovery
due to its exceptional oxidation resistance, non-toxicity, and mechanical robustness compared
to tellurides. However, its commercial viability is historically bottlenecked by two factors: low
intrinsic Figure of Merit (

) and high contact resistance (

) at the hot-side interface.

The Solution: This guide details a self-validating protocol for fabricating high-performance CrSi-

based modules. Unlike standard ceramic processing, we utilize a One-Step Spark Plasma

Sintering (SPS) Monobloc technique. This integrates the synthesis of Al-doped

with in-situ nickel silicide contact formation, eliminating the need for post-sintering metallization
and reducing

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12649593#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12649593?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


by an order of magnitude (

).

Material Synthesis & Optimization
To achieve a competitive

at 700 K, we must disrupt the phonon transport without severely degrading hole mobility. We
employ Aluminum (Al) doping to optimize carrier concentration (

).

Precursor Preparation
Stoichiometry:

(Optimized for peak power factor).

Raw Materials:

Cr powder (>99.9%, <45 µm).

Si powder (>99.999%, <75 µm).

Al powder (>99.9%, <20 µm).

Protocol 1: Mechanical Alloying (MA)

Weighing: Load powders into a tungsten carbide (WC) jar under Argon atmosphere

(Glovebox

ppm).

Milling: High-energy ball mill (e.g., SPEX 8000 or planetary).

BPR (Ball-to-Powder Ratio): 10:1.

Speed: 400 RPM.

Duration: 10 hours.
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Checkpoint: XRD analysis must show broadened peaks of Cr and Si, indicating grain

refinement and initial solid solution, but no complete phase formation (which occurs during

SPS).

Leg Fabrication: The "Monobloc" SPS Protocol
This is the critical deviation from standard protocols. Instead of sintering the semiconductor and

then plating a metal, we co-sinter a Nickel diffusion barrier. This forms a thermodynamically

stable

/

interface.

The Stack Design
Layer 1 (Contact): Nickel Powder (pure).

Layer 2 (Active TE):

MA Powder.

Layer 3 (Contact): Nickel Powder (pure).

Spark Plasma Sintering (SPS) Parameters
Equipment: Fuji SPS or equivalent (DC Pulse).

Die: Graphite,

20mm, lined with graphite foil.
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Parameter Value Rationale

Vacuum Pa
Prevents oxidation of Al

dopant.

Pressure 50 MPa
High pressure promotes

densification (>98%).

Ramp Rate 50°C/min
Fast heating preserves

nanostructuring from MA.

Sintering Temp 1350°C
Required for full

phase transformation.

Hold Time 5 - 10 min

Sufficient for diffusion but

prevents excessive grain

growth.

Cooling Free cooling Reduces thermal shock.

Mechanism: At 1350°C, the Ni powder reacts with the Si-rich environment to form a graded

/

layer. This silicide layer is chemically compatible with

and prevents the "plague" of peeling contacts during thermal cycling.

Module Assembly Workflow
N-Type Partner: Magnesium Silicide (

) is the recommended n-type match due to similar CTE (

) and operating temperature range.

Dicing & Geometry
Slicing: Use a diamond wire saw to cut the sintered pucks into legs (

mm).
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Cleaning: Ultrasonic bath in Acetone

Isopropanol

DI Water.

QC Check: Measure resistivity (

) of the leg. If

, reject (indicates poor sintering or oxidation).

Substrate Preparation
Material: Aluminum Nitride (AlN) ceramic plates (High

).

Metallization: Direct Bonded Copper (DBC) or Active Metal Brazing (AMB) pads.

Brazing (The High-T Interface)
Standard solders (Sn-Pb, SAC) will fail at >300°C. We use Ag-Cu-Ti active braze.[1][2]

Protocol 2: Brazing Assembly

Paste Application: Screen print Ag-Cu-Ti paste (e.g., Ticusil®, melting range 780-900°C) onto

AlN pads.

Placement: Pick-and-place

(p-type) and

(n-type) legs.

Reflow Profile:

Atmosphere:[2][3][4] Vacuum (

Torr).
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Soak: 850°C for 10 mins.

Note: The Ti in the braze wets the AlN ceramic, while the Ag-Cu bonds to the Ni-silicide

contact layer on the legs.

Visualization of Workflow

One-Step Monobloc SPS

Module Assembly
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Figure 1: End-to-end fabrication workflow for CrSi-based TE modules using the Monobloc SPS

technique.

Characterization & Quality Control
Contact Resistance ( ) Scanning
To validate the "Monobloc" efficacy, use a Scanning Probe method.

Pass a DC current (

) through the leg.

Move a voltage probe along the length (

).

A voltage jump at the interface indicates
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.

Target: Specific contact resistivity

.[3]

Thermal Cycling (Aging Test)
Cycle: 300 K

800 K.

Rate: 10 K/min.

Duration: 500 cycles.

Pass Criteria:

degradation in module internal resistance (

).

Troubleshooting Guide
Symptom Probable Cause Corrective Action

High Leg Resistivity
Incomplete phase

transformation or oxidation.

Increase SPS temp to 1400°C;

verify glovebox

levels.

Delamination at Contact
CTE Mismatch or brittle

intermetallics.

Reduce Ni layer thickness;

ensure cooling rate

K/min post-sintering.

Cracked Substrate Thermal shock during brazing.

Use AlN substrates (better

CTE match than

); optimize cool-down profile.

Low Voltage Output Dopant segregation (Al).
Increase milling time to ensure

homogeneity before SPS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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